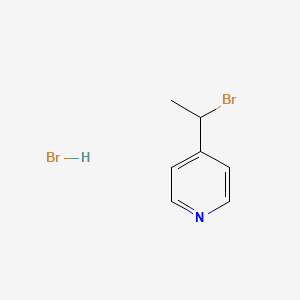

4-(1-Bromoethyl)pyridine hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(1-Bromoethyl)pyridine hydrobromide is a substituted pyridine compound with the molecular formula C7H9Br2N. It is commonly used in organic synthesis due to its reactivity and ability to form various derivatives. This compound is known for its applications in the preparation of complex molecules in medicinal chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(1-Bromoethyl)pyridine hydrobromide can be synthesized through the bromination of 4-ethylpyridine. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The product is then purified through crystallization or distillation to obtain the desired purity level.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Bromoethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized to form pyridine N-oxides or reduced to form corresponding pyridines.

Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 4-(1-azidoethyl)pyridine or 4-(1-thioethyl)pyridine can be formed.

Oxidation Products: Pyridine N-oxides are common products.

Reduction Products: The corresponding pyridines are formed upon reduction.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-(1-Bromoethyl)pyridine hydrobromide is widely used as a building block for synthesizing more complex organic molecules. It participates in:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles such as amines or thiols.

- Cross-Coupling Reactions : It is employed in forming carbon-carbon bonds essential for constructing complex structures.

Pharmaceutical Development

The compound plays a crucial role in medicinal chemistry:

- Drug Synthesis : It is an intermediate in creating pharmaceuticals targeting neurological disorders and cancer treatments. For instance, pyridine derivatives have been linked to antitubercular and anticancer activities .

- Enzyme Inhibitors : Research has shown its potential in developing enzyme inhibitors, which are critical for targeting specific biological pathways .

Biochemical Research

In biochemical studies, this compound is used to explore:

- Enzyme Activity : It aids in understanding enzyme mechanisms and receptor binding processes, contributing to the knowledge of biochemical pathways .

- Cellular Studies : The compound's modifications can enhance cellular permeability, making it useful for studying drug delivery systems .

Agrochemical Applications

The compound is also utilized in the formulation of agrochemicals:

- Pesticides and Herbicides : Its derivatives enhance the effectiveness of agricultural chemicals, leading to improved crop yields .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Applications |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Synthesis of amines and thiols |

| Cross-Coupling | Formation of carbon-carbon bonds | Construction of complex organic molecules |

| Oxidation/Reduction | Transformation into pyridine N-oxides or reduced forms | Development of new pharmaceuticals |

Table 2: Pharmaceutical Applications

| Application Area | Specific Uses | Notable Compounds |

|---|---|---|

| Cancer Treatment | Synthesis of anticancer agents | Abiraterone, Isoniazid |

| Neurological Disorders | Development of drugs targeting neurological pathways | Various pyridine derivatives |

| Enzyme Inhibition | Creation of enzyme inhibitors | NAMPT inhibitors |

Case Studies

- Pyridine-Based Drug Development : A study highlighted the use of pyridine-containing compounds in developing drugs targeting various cancers. The structural modifications allowed for enhanced metabolic stability and activity against specific cancer types .

- Agrochemical Formulation : Research demonstrated that incorporating this compound into pesticide formulations significantly improved efficacy against pests, leading to higher crop yields compared to traditional formulations .

- Biochemical Pathway Exploration : Investigations into enzyme inhibition using this compound revealed insights into its mechanism of action, particularly how modifications affect binding affinity and biological activity in cellular models .

Wirkmechanismus

The mechanism of action of 4-(1-Bromoethyl)pyridine hydrobromide involves its reactivity as an electrophile. The bromine atom attached to the ethyl group makes the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used in the reaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(Bromomethyl)pyridine hydrobromide

- 4-(Chloromethyl)pyridine hydrochloride

- 4-(Fluoromethyl)pyridine hydrochloride

Uniqueness

4-(1-Bromoethyl)pyridine hydrobromide is unique due to its specific substitution pattern and reactivity. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and yield in synthetic reactions. Its ability to form stable intermediates and products makes it a valuable compound in various chemical and pharmaceutical applications.

Biologische Aktivität

4-(1-Bromoethyl)pyridine hydrobromide is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and antiviral domains. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

- IUPAC Name : this compound

- Molecular Formula : C₇H₈Br₂N

- Molecular Weight : 232.05 g/mol

- Appearance : White to off-white powder

- Solubility : Soluble in water and organic solvents

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. In a study examining various pyridine compounds, this compound was noted for its effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The mechanism of action is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways, although specific pathways for this compound require further elucidation .

Antiviral Activity

The antiviral potential of pyridine derivatives has been highlighted in the context of emerging viral infections. Compounds similar to this compound have shown promise against viruses such as SARS-CoV-2. The presence of the pyridine ring enhances the compound's ability to bind to viral proteins, potentially inhibiting their function .

Study on Antimicrobial Efficacy

A comprehensive study conducted by Furdui et al. (2022) evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results demonstrated:

- Inhibition Zones : The compound displayed significant inhibition zones against Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 50 µg/mL to 200 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 150 |

| Pseudomonas aeruginosa | 10 | 200 |

Antiviral Screening

An investigation into the antiviral properties of pyridine derivatives revealed that compounds structurally related to this compound exhibited notable activity against viral replication in vitro. The study indicated that these compounds could reduce viral load significantly when administered at appropriate concentrations .

The biological activity of this compound can be attributed to its ability to:

- Interfere with DNA/RNA synthesis : Similar compounds have been shown to inhibit nucleic acid synthesis in pathogens.

- Disrupt cellular membranes : The lipophilic nature of the bromoethyl group enhances membrane permeability, leading to cell lysis in bacteria.

Eigenschaften

IUPAC Name |

4-(1-bromoethyl)pyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.BrH/c1-6(8)7-2-4-9-5-3-7;/h2-6H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJUUOYKLMNCDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.